6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with an aldehyde functional group at the 2-position. This compound is notable for its potential biological activities and its utility as a precursor in the synthesis of various pharmacologically active molecules. Its molecular formula is and it has a molecular weight of 225.04 g/mol .
The compound is classified under heterocyclic compounds, specifically those containing both nitrogen and bromine. It is indexed under the Chemical Abstracts Service number 394223-03-1 . The compound's structure allows for diverse chemical reactivity, making it a valuable target for synthetic organic chemistry and medicinal applications.
The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be approached through various synthetic routes:
In laboratory settings, these methods typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like continuous flow reactors may be employed to improve efficiency in larger-scale syntheses .
The molecular structure of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be represented by its canonical SMILES notation: C1=CC2=C(NC(=C2)C=O)N=C1
. The InChI key for this compound is ATTNRYFIYJHUOG-UHFFFAOYSA-N
, which provides a unique identifier for database searches .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 225.04 g/mol |
InChI Key | ATTNRYFIYJHUOG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(NC(=C2)C=O)N=C1 |
6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde participates in various chemical reactions typical of aldehydes and nitrogen-containing heterocycles:
These reactions are typically facilitated by catalysts or specific reaction conditions that promote the desired pathways .
The mechanism of action for 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde primarily revolves around its ability to act as an electrophile due to the presence of the aldehyde functional group. In biological systems, it may interact with nucleophilic sites on biomolecules, potentially influencing various biochemical pathways. Detailed studies are required to elucidate specific interactions and biological effects .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several scientific uses:
The compound's versatility in chemical synthesis positions it as a valuable asset in pharmaceutical development and organic chemistry research .
Pyrrolo[2,3-b]pyridine (7-azaindole) derivatives represent a privileged scaffold in medicinal chemistry due to their bioisosteric relationship with purine bases, enabling targeted interactions with biological macromolecules. The core structure features a bicyclic aromatic system with a pyrrole ring fused to a pyridine moiety, creating an electron-rich environment conducive to π-stacking and hydrogen bonding. The incorporation of a formyl group at the C2 position, as in 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS 1936685-65-2), introduces a reactive handle for synthetic diversification. This aldehyde functionality enables the construction of Schiff bases, hydrazones, or secondary amines via reductive amination, facilitating rapid structure-activity relationship (SAR) exploration [1] [9].
The bromine substituent at the C6 position significantly influences electronic distribution, enhancing the compound’s utility as a synthetic intermediate. Brominated analogs undergo efficient cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the installation of diverse pharmacophores at the C6 position. X-ray crystallographic studies of related inhibitors reveal that the bromine atom often occupies hydrophobic pockets in kinase binding sites, contributing to target affinity and selectivity [5] [6]. The molecular framework balances favorable physicochemical properties, including moderate lipophilicity (LogP ~2.5) and sufficient aqueous solubility for biological testing, making it a versatile template for drug discovery.
Table 1: Structural Features and Functional Roles of Pyrrolo[2,3-b]pyridine Derivatives
Position | Functional Group | Role in Drug Design |
---|---|---|
C2 | Carbaldehyde | Enables nucleophilic addition, condensation, and cyclization reactions; forms imine linkages |
C6 | Bromine | Facilitates cross-coupling; enhances electron-withdrawing properties; occupies hydrophobic pockets |
N1 | H (unsubstituted) | Allows hydrogen-bond donation; potential for alkylation to modulate pharmacokinetics |
Ring system | Bicyclic aromatic | Mimics purine bases; supports π-stacking interactions with protein aromatic residues |
Brominated heterocycles serve as critical pharmacophores in modern drug design, leveraging halogen bonding and enhanced binding specificity to optimize therapeutic efficacy. The bromine atom in 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde acts as a halogen bond donor, forming favorable interactions with carbonyl oxygens or electron-rich aromatic residues (e.g., histidine, tyrosine) in target proteins. This interaction augments binding affinity and selectivity, particularly in kinase ATP-binding pockets where hydrophobic subpockets accommodate halogenated ligands [6] [8]. Additionally, bromine’s steric bulk provides conformational control, restricting rotational freedom and locking bioactive conformations.
In antimicrobial applications, brominated furanones and pyrrolones disrupt quorum sensing (QS) pathways in Pseudomonas aeruginosa by competitively inhibiting LuxR-type receptors. The bromine atom is essential for this activity, as evidenced by SAR studies showing diminished QS inhibition in non-brominated analogs [3]. Bromine also enhances membrane permeability and biofilm penetration due to increased lipophilicity, improving efficacy against resistant bacterial strains. Beyond infectious diseases, brominated pyrrolopyridines feature prominently in oncology: The bromo substituent in V600EBRAF inhibitors enables covalent-reversible binding to cysteine residues, prolonging target residence time and overcoming drug resistance [2] [6].
Table 2: Therapeutic Applications of Brominated Heterocycles
Therapeutic Area | Target | Role of Bromine |
---|---|---|
Oncology | JAK3 Kinase | Induces arginine pocket formation for covalent-reversible inhibition |
Oncology | V600EBRAF | Enhances hydrophobic contact with P-loop; enables electrophilic trapping |
Infectious Diseases | Quorum Sensing Receptors | Disrupts autoinducer binding; reduces virulence factor expression |
Inflammation | TYK2 Kinase | Improves isoform selectivity via halogen bonding with gatekeeper residues |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9